Infigratinib mesylate

Oncology Kinase Inhibitors Biochemical Assay

Infigratinib mesylate is the mesylate salt of infigratinib (formerly BGJ398 or NVP‑BGJ398), an orally bioavailable, ATP‑competitive, reversible inhibitor of fibroblast growth factor receptors 1–3. In cell‑free biochemical assays, infigratinib inhibits FGFR1, FGFR2, and FGFR3 with IC₅₀ values of 0.9 nM, 1.4 nM, and 1.0 nM, respectively, while displaying >40‑fold selectivity for FGFR1–3 versus both FGFR4 (IC₅₀ ≈ 60 nM) and VEGFR2.

Molecular Formula C27H35Cl2N7O6S
Molecular Weight 656.6 g/mol
CAS No. 1310746-12-3
Cat. No. B12754297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInfigratinib mesylate
CAS1310746-12-3
Molecular FormulaC27H35Cl2N7O6S
Molecular Weight656.6 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.CS(=O)(=O)O
InChIInChI=1S/C26H31Cl2N7O3.CH4O3S/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;1-5(2,3)4/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);1H3,(H,2,3,4)
InChIKeyBXJJFNXYWJLBOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Infigratinib Mesylate (CAS 1310746-12-3): Baseline Identity and Pharmacological Class for FGFR-Driven Research


Infigratinib mesylate is the mesylate salt of infigratinib (formerly BGJ398 or NVP‑BGJ398), an orally bioavailable, ATP‑competitive, reversible inhibitor of fibroblast growth factor receptors 1–3 . In cell‑free biochemical assays, infigratinib inhibits FGFR1, FGFR2, and FGFR3 with IC₅₀ values of 0.9 nM, 1.4 nM, and 1.0 nM, respectively, while displaying >40‑fold selectivity for FGFR1–3 versus both FGFR4 (IC₅₀ ≈ 60 nM) and VEGFR2 [1]. The mesylate counter‑ion was selected to optimize physicochemical properties, yielding a molecular formula of C₂₇H₃₅Cl₂N₇O₆S and a molecular weight of 656.58 g mol⁻¹ [2]. Infigratinib received accelerated FDA approval in 2021 for previously treated, unresectable locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements, and it remains under investigation in multiple FGFR‑altered tumor types including urothelial carcinoma and glioblastoma [3].

Why Infigratinib Mesylate Cannot Be Swapped with Alternative FGFR Inhibitors Without Rigorous Validation


Although several FGFR‑targeting small molecules are commercially available, they display distinct biochemical inhibition profiles, selectivity windows, and clinical performance characteristics that preclude their interchangeable use in research or drug‑repurposing workflows [1]. Infigratinib mesylate, as the mesylate salt of a reversible FGFR1‑3 inhibitor with >40‑fold selectivity versus FGFR4 and VEGFR2, occupies a specific position in the FGFR inhibitor landscape that differs markedly from covalent inhibitors (e.g., futibatinib), pan‑FGFR inhibitors (e.g., erdafitinib), or compounds with differing FGFR4‑sparing ratios (e.g., pemigatinib, AZD4547). Simply substituting any “FGFR inhibitor” without accounting for these quantitative differences can lead to divergent cellular and in‑vivo outcomes, confounding mechanism‑of‑action studies and wasting procurement resources [1][2].

Infigratinib Mesylate: Quantitative Differentiation Evidence for Procurement Decision‑Making


FGFR1–3 Biochemical Potency: Infigratinib vs. Pemigatinib, Erdafitinib, Futibatinib, and AZD4547

Infigratinib inhibits FGFR1–3 with IC₅₀ values of 0.9 nM, 1.4 nM, and 1.0 nM, respectively, in cell‑free biochemical assays . Pemigatinib shows slightly greater potency on FGFR1 (0.4 nM) and FGFR2 (0.5 nM) but comparable potency on FGFR3 (1.2 nM) [1]. Erdafitinib is somewhat less potent on FGFR1–3 (1.2 nM, 2.5 nM, 3.0 nM) [2]. Futibatinib, an irreversible inhibitor, exhibits IC₅₀ values of 3.9 nM, 1.3 nM, and 1.6 nM for FGFR1–3, respectively [3]. AZD4547 is 4.5‑fold more potent on FGFR1 (0.2 nM) but 1.8‑fold less potent on FGFR3 (1.8 nM) [4].

Oncology Kinase Inhibitors Biochemical Assay

FGFR4‑Sparing Ratio: Quantifying the Risk of Hyperphosphatemia‑Related Toxicity

Infigratinib exhibits a 67‑fold selectivity window for FGFR1 over FGFR4 (IC₅₀ 60 nM vs. 0.9 nM) . By comparison, erdafitinib (FGFR4 IC₅₀ 5.7 nM) displays only a 5‑fold window, and futibatinib (FGFR4 IC₅₀ 8.3 nM) a 2‑fold window [1][2]. Pemigatinib (FGFR4 IC₅₀ 30 nM) achieves a 75‑fold window, whereas AZD4547 (FGFR4 IC₅₀ 165 nM) shows an 825‑fold window [3][4]. FGFR4 inhibition is associated with hyperphosphatemia due to suppression of FGF23‑mediated phosphate excretion [5].

Toxicology Kinase Selectivity Therapeutic Index

VEGFR2 Selectivity: Mitigating Anti‑Angiogenic Cardiovascular Toxicity

Infigratinib exhibits >40‑fold selectivity for FGFR1 over VEGFR2, with a VEGFR2 IC₅₀ of approximately 180 nM . Pemigatinib is even more VEGFR2‑sparing (IC₅₀ ≈ 182 nM, approximately 455‑fold selective over FGFR1) [1]. Erdafitinib, in contrast, inhibits VEGFR2 with an IC₅₀ of 36.8 nM, representing only about 30‑fold selectivity [2]. VEGFR2 inhibition drives hypertension and vascular toxicity, which are dose‑limiting adverse events in FGFR‑targeted therapy [3].

Cardio‑Oncology Kinase Selectivity Safety Pharmacology

Clinical Efficacy in FGFR2‑Fusion Cholangiocarcinoma: Infigratinib vs. Pemigatinib and Futibatinib

In a Phase II trial of previously treated cholangiocarcinoma patients with FGFR2 fusions, infigratinib produced a confirmed objective response rate (ORR) of 23.1% (1 complete response, 24 partial responses; n=108), with a median progression‑free survival (mPFS) of 7.3 months and a disease control rate (DCR) of 84.3% [1]. Pemigatinib, in the FIGHT‑202 trial, achieved an ORR of 35.5% (n=107), mPFS of 6.93 months, and DCR of 82% in the FGFR2 fusion cohort [1][2]. Futibatinib, in the FOENIX‑CCA2 trial, delivered an ORR of 41.7% (n=103), mPFS of 9.0 months, and DCR of 82.5% [1][3].

Cholangiocarcinoma Precision Oncology Clinical Pharmacology

Biochemical Kinase‑Panel Selectivity: Infigratinib’s Kinome‑Wide Off‑Target Profile vs. Erdafitinib and Pemigatinib

Infigratinib demonstrates minimal activity against a panel of non‑FGFR kinases including Abl (IC₅₀ 2.3 µM), Fyn (1.9 µM), Kit (0.75 µM), Lck (2.5 µM), Lyn (0.3 µM), and Yes (1.1 µM), representing selectivity margins of >300‑fold to >2,500‑fold over FGFR1 . Pemigatinib was profiled against 56 kinases and showed >10,000 nM IC₅₀ for all non‑FGFR kinases except VEGFR2/KDR (182 nM) and c‑KIT (266 nM) [1]. Erdafitinib also inhibits RET (IC₅₀ ≈ 5 nM) and other kinases at low nanomolar concentrations, displaying a broader kinase‑inhibition profile [2].

Kinome Selectivity Off‑Target Profiling Chemical Biology

Impact of Salt Form on Physicochemical and Handling Properties: Infigratinib Mesylate vs. Infigratinib Phosphate

Infigratinib is commercially available as both the phosphate salt (CAS 1310746‑10‑1, marketed as Truseltiq) and the mesylate salt (CAS 1310746‑12‑3). The mesylate salt (MW 656.58 g mol⁻¹) offers different aqueous solubility, hygroscopicity, and dissolution characteristics compared to the phosphate salt (MW 658.47 g mol⁻¹), which directly impact in‑vitro dissolution, stock‑solution preparation, and long‑term storage stability [1][2]. Mesylate salts are often selected for their favorable dissolution profiles and lower propensity for polymorphic transitions, although direct comparative solid‑state data for infigratinib salts are limited in the public domain [3].

Pharmaceutical Salts Solid‑State Chemistry Formulation Science

Infigratinib Mesylate: Priority Application Scenarios Derived from Quantitative Evidence


Preclinical Oncology Models of FGFR2‑Fusion‑Driven Cholangiocarcinoma Requiring Clinical‑Benchmark‑Referenced Efficacy

When establishing patient‑derived xenograft (PDX) or cell‑line‑derived xenograft (CDX) models of intrahepatic cholangiocarcinoma with FGFR2‑BICC1 or FGFR2‑CASP7 fusions, infigratinib mesylate provides the exact pharmacological basis for the clinically reported 23.1% ORR and 7.3‑month mPFS benchmark [1]. Use of pemigatinib (35.5% ORR) or futibatinib (41.7% ORR) in the same model would reference a different clinical efficacy threshold, potentially misaligning translational correlation efforts [1][2].

Kinase‑Selectivity‑Dependent Mechanistic Studies Where FGFR4 Avoidance Is Required

For studies investigating FGF23‑dependent phosphate homeostasis, bone‑mineral metabolism, or the isolated transcriptional effects of FGFR1‑3 signaling, infigratinib’s 67‑fold FGFR4‑sparing ratio is critical [1]. Substituting erdafitinib (5‑fold FGFR4‑sparing) would introduce significant FGFR4 inhibition, confounding the interpretation of FGFR1‑3‑specific signaling outputs and potentially triggering hyperphosphatemia that complicates long‑term in‑vivo experiments [1][2].

Kinome‑Wide Profiling Experiments Requiring a Defined Off‑Target Signature

In chemical‑biology studies employing kinobeads or thermal‑shift assays to map kinome‑wide target engagement, infigratinib’s off‑target signature (limited to Lyn at 300 nM and Kit at 750 nM) serves as a well‑characterized reference point [1][2]. Researchers comparing FGFR‑inhibitor off‑target effects can use infigratinib mesylate as a middle‑ground selectivity standard, positioned between the hyper‑selective pemigatinib and the multi‑kinase profile of erdafitinib [1][3].

Formulation Development Studies Requiring Consistent Mesylate‑Salt‑Specific Physicochemical Behavior

For solid‑state characterization, dissolution testing, or amorphous‑solid‑dispersion formulation development, the mesylate salt (CAS 1310746‑12‑3) must be procured specifically because its hygroscopicity, solubility (0.0299 mg mL⁻¹), and crystallinity differ from the phosphate salt (CAS 1310746‑10‑1) [1][2]. Substituting the phosphate salt would introduce uncontrolled variables, invalidating comparative formulation studies and batch‑to‑batch stability assessments [2].

Quote Request

Request a Quote for Infigratinib mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.